molecular formula MnO7P2-4 B147989 Manganese pyrophosphate CAS No. 53731-35-4

Manganese pyrophosphate

Cat. No.: B147989
CAS No.: 53731-35-4
M. Wt: 228.88 g/mol
InChI Key: JDEHDSCOURWIMY-UHFFFAOYSA-J
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Description

Manganese pyrophosphate is an inorganic compound with the chemical formula Mn₂P₂O₇. It is a type of pyrophosphate, which is a class of compounds containing the pyrophosphate anion (P₂O₇)⁴⁻. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese pyrophosphate can be synthesized through several methods. One common approach involves the reaction of manganese dioxide (MnO₂) with divalent manganese phosphate in the presence of water as a reaction medium. The process includes grinding, filtering, washing, drying, and roasting to obtain nanoporous this compound . Another method involves dissolving a soluble bivalent manganese salt and soluble pyrophosphate in a mixed solution of ethanol and water, followed by hydrothermal reaction, filtration, washing, and drying to produce flaky this compound microcrystals .

Industrial Production Methods: Industrial production of this compound typically involves the direct precipitation method. This method uses manganous nitrate and phosphamide as raw materials, which are reacted in an aqueous solution to form this compound. The intermediate product is then heated to form the final compound .

Chemical Reactions Analysis

Types of Reactions: Manganese pyrophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in basic solutions, hydrogen peroxide (H₂O₂) can oxidize manganese (II) to manganese (IV), forming manganese dioxide (MnO₂) as a brown precipitate .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in basic solutions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Reactions with other metal ions to form mixed-metal pyrophosphates.

Major Products:

Mechanism of Action

Manganese pyrophosphate can be compared with other similar compounds, such as iron pyrophosphate and zinc pyrophosphate. These compounds share similar structural features but differ in their chemical and physical properties:

Uniqueness of this compound: this compound stands out due to its high specific surface area, unique structural properties, and versatility in various applications. Its ability to form strong complexes and its catalytic properties make it a valuable compound in both scientific research and industrial applications .

Comparison with Similar Compounds

  • Iron Pyrophosphate (Fe₂P₂O₇)
  • Zinc Pyrophosphate (Zn₂P₂O₇)
  • Sodium Iron Manganese Pyrophosphate (Na₂Fe₀.₅Mn₀.₅P₂O₇)

Properties

IUPAC Name

manganese;phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mn.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEHDSCOURWIMY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MnO7P2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886069
Record name Diphosphoric acid, manganese(4+) salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53731-35-4
Record name Manganese pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053731354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, manganese(4+) salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphosphoric acid, manganese(4+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese diphosphate
Source European Chemicals Agency (ECHA)
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Record name MANGANESE PYROPHOSPHATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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